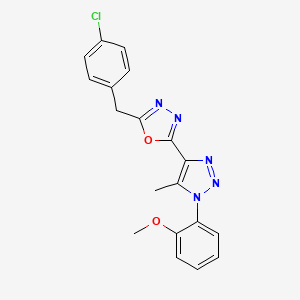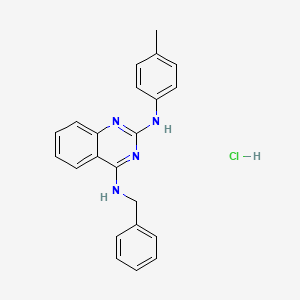
N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Mecanismo De Acción
Target of Action
The primary targets of N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride are bacterial strains . This compound has been synthesized and tested for antibacterial activity against five bacterial strains .
Mode of Action
It’s known that the compound interacts with its bacterial targets, leading to antibacterial effects .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that it interferes with essential biochemical pathways in bacteria, leading to their inhibition or death .
Pharmacokinetics
Some of the most potent compounds in the same series were screened for their dmpk (drug metabolism and pharmacokinetics) properties in vitro to assess their potential for further development .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. The lead compound in the same series showed good activities with MICs (Minimum Inhibitory Concentrations) of 3.9 μg mL −1 against E. coli, S. aureus and S. epidermidis and 7.8 μg mL −1 against MRSA (Methicillin-resistant Staphylococcus aureus) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride typically involves the reaction of quinazoline derivatives with benzylamine and p-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .
Aplicaciones Científicas De Investigación
N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride include other quinazoline derivatives, such as:
- N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine
- N4-benzylamine-N2-phenyl-quinazoline-2,4-diamine
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the benzyl and p-tolyl groups may enhance its ability to interact with certain molecular targets, making it a promising candidate for further research and development.
Propiedades
IUPAC Name |
4-N-benzyl-2-N-(4-methylphenyl)quinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4.ClH/c1-16-11-13-18(14-12-16)24-22-25-20-10-6-5-9-19(20)21(26-22)23-15-17-7-3-2-4-8-17;/h2-14H,15H2,1H3,(H2,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHICKRDAHKGZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B3004454.png)
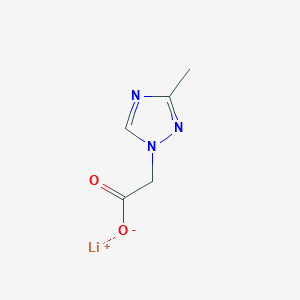
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile](/img/structure/B3004458.png)
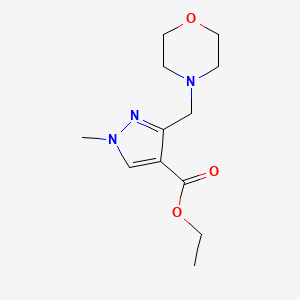
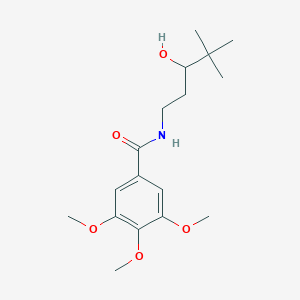
![3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride](/img/structure/B3004465.png)
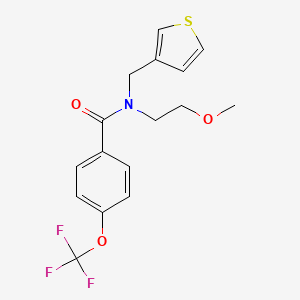
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B3004467.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/new.no-structure.jpg)
![3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3004470.png)
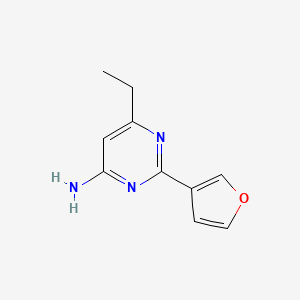
![N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3004474.png)
![3-(4-bromophenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3004476.png)
